3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 3-(2-methoxyphenyl) substituent, providing steric and electronic modulation.
- 2,5-dimethyl groups on the pyrazolo-pyrimidine core, enhancing hydrophobicity and structural rigidity.
- An N-(oxolan-2-yl)methyl side chain at the 7-position, which may improve solubility and metabolic stability compared to aromatic substituents.
This scaffold is structurally related to pyrazolo[1,5-a]pyrimidine-based inhibitors targeting mycobacterial ATP synthase (e.g., Mycobacterium tuberculosis), though its specific biological profile remains underexplored in the provided evidence.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-11-18(21-12-15-7-6-10-26-15)24-20(22-13)19(14(2)23-24)16-8-4-5-9-17(16)25-3/h4-5,8-9,11,15,21H,6-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKBYQEQWXCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-methoxyphenylhydrazine with 2,5-dimethylpyrimidine-4,6-dione, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, are investigated for their potential as:
- Antimicrobial agents : They show promise in inhibiting various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer drugs : The structural features allow them to interact with specific molecular targets involved in cancer progression.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes critical in metabolic pathways:
- It has been shown to act as an inhibitor of mycobacterial ATP synthase, which is vital for energy production in bacteria .
Antimycobacterial Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant inhibitory effects on Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the 7-position of the pyrazolo-pyrimidine ring could enhance efficacy against this pathogen .
Enzymatic Inhibition Studies
Research highlighted the potential of this compound as an inhibitor of TrkA (tropomyosin receptor kinase A), which is involved in neurotrophic signaling pathways. The compound's binding affinity and inhibitory concentration (IC50) values were assessed through enzymatic assays .
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
- 3-(4-Fluorophenyl) Analogues: Most anti-mycobacterial pyrazolo[1,5-a]pyrimidines feature a 3-(4-fluorophenyl) group, which optimizes target binding and potency. For example, compound 32 (3,5-bis(4-fluorophenyl)) exhibited strong M. tb inhibition (MIC = 0.06 µM).
3-(4-Chlorophenyl) Analogues :
describes 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine , with a higher logP (4.2) due to the chloro substituent. The target compound’s methoxy group likely reduces logP, favoring solubility.
Substituent Variations at the 5-Position
- 5-Aryl/Heteroaryl Groups: Compounds with 5-(4-methylphenyl) (e.g., 33) or 5-(4-isopropylphenyl) (e.g., 35) substituents show moderate to high anti-mycobacterial activity (MIC = 0.12–2 µM).
Substituent Variations at the 7-Amine Side Chain
- N-(Pyridin-2-ylmethyl) Derivatives :
Anti-mycobacterial compounds like 47–51 () feature pyridylmethyl side chains, with MIC values as low as 0.03 µM. The pyridine ring enhances target affinity but may increase hERG liability. - N-(Oxolan-2-yl)methyl Derivatives :
and highlight analogues with oxolan-2-ylmethyl groups (e.g., CALCIUM ION complex ). The oxolane (tetrahydrofuran) ring improves hydrophilicity and metabolic stability compared to pyridine, though biological data are lacking.
Anti-Mycobacterial Activity
While the target compound lacks direct activity data, structural trends from analogues suggest:
Biological Activity
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Structure and Synthesis
The chemical structure of the compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step processes that allow for the incorporation of functional groups that enhance biological activity.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown activity against several cancer cell lines, including MDA-MB-231 (human breast cancer) and others. In vitro assays demonstrated that certain derivatives could inhibit cell viability significantly compared to control treatments.
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antitubercular properties. Studies have shown that certain analogues can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb). The mechanism of action appears to involve pathways distinct from traditional antibiotics, suggesting a novel approach to tuberculosis treatment.
Enzyme Inhibition
Some studies have reported that pyrazolo[1,5-a]pyrimidines can act as inhibitors of specific enzymes such as cathepsin K. The inhibition potential varies among derivatives and is influenced by structural modifications.
The mechanisms through which these compounds exert their biological effects are still under investigation. However, preliminary studies suggest that they may interact with key cellular pathways involved in cell proliferation and survival. For example:
- Anticancer Mechanism : Inhibition of cell cycle progression and induction of apoptosis in cancer cells.
- Antitubercular Mechanism : Disruption of ATP synthesis pathways in Mtb, leading to bacterial death.
Case Study 1: Anticancer Activity Evaluation
A study involving a series of synthesized pyrazolo[1,5-a]pyrimidines evaluated their anticancer activity against the MDA-MB-231 cell line using the MTT assay. The results indicated varying degrees of cytotoxicity among the tested compounds, with some achieving IC50 values below 30 μM.
Case Study 2: Antitubercular Efficacy
Another research effort focused on assessing the efficacy of selected pyrazolo[1,5-a]pyrimidines against Mtb. The study utilized both aerobic and anaerobic culture conditions to determine minimum inhibitory concentrations (MICs), revealing moderate activity and highlighting the potential for further development as antitubercular agents.
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 421.2) and fragmentation patterns .
- X-ray Crystallography: Resolves spatial arrangement, revealing intermolecular interactions (e.g., hydrogen bonds between amine groups and solvent molecules) .
How can researchers address poor aqueous solubility during in vitro bioactivity assays?
Basic Research Question
- Formulation Strategies: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility without cytotoxicity .
- Salt Formation: Prepare hydrochloride salts via reaction with HCl in ethanol, improving solubility by >50% .
What experimental approaches are used to elucidate the compound’s mechanism of action and biological targets?
Advanced Research Question
- Enzyme Inhibition Assays: Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Pathway Analysis: Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK in cancer cells) .
- Molecular Docking: Simulate binding poses with target proteins (e.g., tubulin) using AutoDock Vina, guided by crystallographic data .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Advanced Research Question
- Substituent Variation: Replace the methoxyphenyl group with fluorophenyl (electron-withdrawing) or methyl groups (steric effects) to modulate target affinity .
- Core Modifications: Introduce methyl groups at positions 2 and 5 to enhance metabolic stability, as seen in analogues with t₁/₂ >4 hours in hepatic microsomes .
How should researchers resolve contradictory data in bioactivity profiles across different cell lines?
Advanced Research Question
- Experimental Replication: Validate assays in triplicate using standardized protocols (e.g., MTT assay at 48h incubation) .
- Cell-Specific Factors: Profile expression levels of putative targets (e.g., receptors) via qPCR to explain differential responses .
- Metabolic Stability Testing: Assess compound degradation in cell lysates using LC-MS to rule out false negatives .
What analytical methods ensure batch-to-batch consistency and stability during long-term storage?
Basic Research Question
- HPLC-PDA: Monitor purity (>98%) with C18 columns (acetonitrile/water gradient) .
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify degradation products (e.g., hydrolyzed amine groups) .
What challenges arise when translating in vitro activity to in vivo efficacy, and how can they be mitigated?
Advanced Research Question
- Pharmacokinetic Hurdles: Poor oral bioavailability (<20%) due to first-pass metabolism. Solution: Prodrug strategies (e.g., esterification of amine groups) .
- Toxicity Screening: Conduct acute toxicity studies in rodents (LD₅₀ >500 mg/kg) to establish safety margins .
How does computational modeling contribute to understanding the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Dynamics Simulations: Predict binding stability (e.g., RMSD <2 Å over 100 ns trajectories) with proteins like tubulin .
- ADMET Prediction: Tools like SwissADME forecast blood-brain barrier permeability (e.g., low penetration due to high polar surface area) .
What strategies are effective for scaling up synthesis without compromising yield or purity?
Advanced Research Question
- Continuous Flow Chemistry: Automate cross-coupling steps to reduce reaction time (from 24h to 2h) and improve reproducibility .
- Green Chemistry Principles: Replace DMF with cyclopentyl methyl ether (CPME) in substitution reactions to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
